molecular formula C7H10O2 B086500 Dimethylvinylethynylhydroperoxide CAS No. 14906-26-4

Dimethylvinylethynylhydroperoxide

Cat. No. B086500
CAS RN: 14906-26-4
M. Wt: 126.15 g/mol
InChI Key: YJJTXEIQRNJFQV-UHFFFAOYSA-N
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Description

Dimethylvinylethynylhydroperoxide (DMVE-HP) is an organic peroxide compound that has been widely used in scientific research. It is a highly reactive compound that is known for its ability to initiate radical reactions. DMVE-HP is a colorless liquid that is soluble in most organic solvents.

Mechanism Of Action

Dimethylvinylethynylhydroperoxide is a highly reactive compound that can initiate radical reactions. It reacts with other compounds by abstracting a hydrogen atom from a carbon atom, forming a carbon-centered radical. This radical can then react with other molecules to form new compounds. The mechanism of action of Dimethylvinylethynylhydroperoxide is similar to other organic peroxides such as benzoyl peroxide and tert-butyl hydroperoxide.

Biochemical And Physiological Effects

Dimethylvinylethynylhydroperoxide is a highly reactive compound that can cause damage to living cells. It has been shown to induce oxidative stress and DNA damage in cells. Dimethylvinylethynylhydroperoxide can also cause lipid peroxidation and protein oxidation. These effects are likely due to the ability of Dimethylvinylethynylhydroperoxide to generate reactive oxygen species (ROS) in cells.

Advantages And Limitations For Lab Experiments

Dimethylvinylethynylhydroperoxide is a highly reactive compound that has several advantages for lab experiments. It is a powerful radical initiator that can be used to initiate polymerization reactions and synthesize organic compounds. Dimethylvinylethynylhydroperoxide is also relatively stable and easy to handle. However, Dimethylvinylethynylhydroperoxide is a hazardous compound that can cause damage to living cells. It should be handled with care and used only in a well-ventilated laboratory with appropriate safety measures in place.

Future Directions

There are several future directions for the use of Dimethylvinylethynylhydroperoxide in scientific research. One area of interest is the development of new polymerization reactions using Dimethylvinylethynylhydroperoxide as a radical initiator. Another area of interest is the use of Dimethylvinylethynylhydroperoxide in the synthesis of functionalized surfaces and in the modification of polymers. Additionally, Dimethylvinylethynylhydroperoxide could be used in the development of new materials with unique properties. Finally, the biological effects of Dimethylvinylethynylhydroperoxide on living cells could be further investigated to better understand its mechanism of action and potential applications in medicine.

Synthesis Methods

Dimethylvinylethynylhydroperoxide can be synthesized through the reaction between dimethylvinylcarbinol and hydrogen peroxide. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The yield of Dimethylvinylethynylhydroperoxide can be improved by using high purity reactants and optimizing the reaction conditions.

Scientific Research Applications

Dimethylvinylethynylhydroperoxide has been widely used in scientific research as a radical initiator. It is commonly used in polymerization reactions to initiate the formation of polymers. Dimethylvinylethynylhydroperoxide has also been used in the synthesis of various organic compounds such as ketones, aldehydes, and esters. Additionally, Dimethylvinylethynylhydroperoxide has been used in the preparation of functionalized surfaces and in the modification of polymers.

properties

CAS RN

14906-26-4

Product Name

Dimethylvinylethynylhydroperoxide

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-hydroperoxy-5-methylhex-1-en-3-yne

InChI

InChI=1S/C7H10O2/c1-4-5-6-7(2,3)9-8/h4,8H,1H2,2-3H3

InChI Key

YJJTXEIQRNJFQV-UHFFFAOYSA-N

SMILES

CC(C)(C#CC=C)OO

Canonical SMILES

CC(C)(C#CC=C)OO

synonyms

Dimethylvinylethynylhydroperoxide

Origin of Product

United States

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